(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a tert-butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the tert-butylthio and trifluoromethyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and a suitable base to facilitate the substitution reaction.
Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The trifluoromethyl group imparts unique properties, making this compound useful in the development of advanced materials with specific electronic or hydrophobic characteristics.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the tert-butylthio group can participate in covalent bonding or redox reactions.
Comparison with Similar Compounds
Similar Compounds
- **(2-(Methylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- **(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(fluoromethyl)pyridin-3-yl)methanone
Uniqueness
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tert-butylthio group provides steric hindrance and potential for redox activity. These features make it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2OS/c1-16(2,3)24-11-13-6-4-5-9-22(13)15(23)12-7-8-14(21-10-12)17(18,19)20/h7-8,10,13H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJDWXFXKXXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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